Propisochlor
CAS No.: 86763-47-5
Cat. No.: VC21254275
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86763-47-5 |
|---|---|
| Molecular Formula | C15H22ClNO2 |
| Molecular Weight | 283.79 g/mol |
| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide |
| Standard InChI | InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-12(4)15(13)17(14(18)9-16)10-19-11(2)3/h6-8,11H,5,9-10H2,1-4H3 |
| Standard InChI Key | KZNDFYDURHAESM-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC(=C1N(COC(C)C)C(=O)CCl)C |
| Canonical SMILES | CCC1=CC=CC(=C1N(COC(C)C)C(=O)CCl)C |
| Melting Point | 21.6 °C |
Introduction
Chemical Structure and Properties
Propisochlor (CAS No. 86763-47-5) is characterized by the molecular formula C₁₅H₂₂ClNO₂ and a molecular weight of 283.80 g/mol . The IUPAC name for this compound is 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide . The compound is a chiral molecule with two enantiomers - S- and R-. While the technical material is typically an isomeric mixture, the R-isomer exhibits the strongest herbicidal activity .
Structurally, propisochlor belongs to the chloroacetanilide family of herbicides, which includes similar compounds such as acetochlor, metolachlor, and alachlor. The chemical structure contains a phenyl ring with ethyl and methyl substituents, a chloroacetamide group, and an isopropoxymethyl moiety. This specific molecular arrangement contributes to its selective herbicidal properties.
Physical Properties
Table 1: Physical and Chemical Properties of Propisochlor
Mechanism of Action
Propisochlor acts primarily as a pre-emergence or pre-plant herbicide that targets the protein synthesis machinery in plants. The compound is selectively absorbed by the shoots of germinating plants and inhibits the synthesis of proteins, which is essential for plant growth and development.
At the molecular level, propisochlor inhibits the elongation of fatty acid chains, specifically targeting the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for lipid biosynthesis in plants. This disruption of lipid production ultimately leads to the death of susceptible weeds. Fatty acids are essential building blocks for cell membranes, which are crucial for maintaining cell integrity and function. By disrupting fatty acid synthesis, propisochlor prevents the formation of new cell membranes, ultimately leading to growth arrest and death in target weeds.
The biochemical pathways affected by this compound primarily include protein synthesis pathways and fatty acid synthesis. The molecular and cellular effects of propisochlor's action include impaired gut morphology, reduced expression of tight junction proteins, decreased thickness of the mucus layer, and activation of pyroptosis signaling.
Agricultural Applications
Target Crops
Propisochlor is registered for use in various crops across different agricultural systems. The primary crops where this herbicide is applied include:
Target Weeds
The herbicide effectively controls several types of weeds, particularly annual grasses and some broadleaf weeds. Specific weed species controlled by propisochlor include:
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Cockspur grass
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Goose grass
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Green bristlegrass
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Goosefoot grass
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Brachiaria plantaginea
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Amaranthus viridis
Environmental Behavior and Impact
Soil Retention and Mobility
Studies have investigated the degradation and mobility of propisochlor in soil environments. One significant finding is that the presence of straw in agricultural systems affects the retention and mobility of this herbicide.
A study using radiometric techniques evaluated propisochlor soil retention in the presence of soybean and sugarcane straw (0, 5, and 10 t ha⁻¹). Results showed that most of the applied ¹⁴C-propisochlor was retained in the soil profile (18.2–39.4%) following an extreme rainfall simulation in the presence of straw. Decreased herbicide leaching was observed in the presence of sugarcane and soybean straw (0.7–0.5%), compared with soil without straw (1.8%) .
Hysteresis values for propisochlor ranged from 0.8 to 1.0, indicating that its sorption was reversible, allowing for soil seed bank effects as well as environmental dissipation. These findings suggest that propisochlor can overcome straw barriers while presenting low groundwater contamination risks. The use of straw mulch in tropical cropping systems may therefore reduce environmental impacts following propisochlor application .
Toxicological Profile
Recent studies have highlighted several adverse biological effects associated with propisochlor exposure:
Intestinal Barrier Function
Research on propisochlor's effects on intestinal barrier integrity using mice models showed that exposure impaired gut morphology and reduced the expression of tight junction proteins. This led to increased permeability and activation of pyroptosis signaling pathways, underscoring potential health risks associated with herbicide exposure beyond agricultural applications .
Gut Microbiota Alterations
The herbicide significantly affects gut microbial diversity. Studies have observed an increase in Bacteroidetes and a decrease in Firmicutes following exposure. Specific gut microbiota such as Parabacteroides and Bacteroides have been shown to correlate negatively with intestinal health outcomes after propisochlor exposure .
Hepatotoxicity
Propisochlor has been linked to liver toxicity in both animal models and humans. The compound can induce liver damage through oxidative stress mechanisms, leading to potential long-term health consequences .
Synthesis Methods
Several methods have been developed for the synthesis of propisochlor, including both racemic mixtures and enantioselective synthesis of the more active R-isomer.
Traditional Synthesis
A novel method for propisochlor production involves a three-step process:
In a typical synthesis route:
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6-ethyl-o-toluidine reacts with methoxyacetone in the presence of toluene-4-sulfonic acid in toluene at 88°C for 10 hours
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The resulting product undergoes hydrogenation at 50°C under pressure for 4.5 hours
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Finally, chloroacetyl chloride is reacted with the intermediate in the presence of sodium carbonate in water and toluene at 25°C for 0.5 hours
Enantioselective Synthesis
For the synthesis of (S)-propisochlor, several approaches have been developed:
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Enzymatic resolution of racemates
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Asymmetric catalytic hydrogenation reduction
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Novel methods using (D)-methyl lactate as a starting material
In one method, p-toluenesulfonyl chloride is reacted with (D)-methyl lactate in the presence of triethylamine at -10°C to -5°C. The resulting product is then reacted with 2-methyl-6-ethylaniline to form an intermediate that is eventually converted to (S)-propisochlor through additional steps .
Regulatory Status
The regulatory status of propisochlor varies significantly across different regions:
Table 3: Regulatory Status of Propisochlor
| Region | Status | Additional Information |
|---|---|---|
| Great Britain | Not approved | No UK approval for use as a pesticide |
| European Union | Not approved under EC Regulation 1107/2009 | - |
| Hungary | Referenced in regulations | Details not specified |
| Russia | Referenced in regulations | Details not specified |
Many countries have banned the use of propisochlor due to concerns about its environmental persistence and toxicological effects .
Recent Research Developments
Recent studies on propisochlor have focused primarily on its environmental behavior, toxicological effects, and improved synthesis methods.
Environmental Studies
A 2023 study published in the Journal of Soil Science and Plant Nutrition investigated propisochlor retention and mobility in soils with straw mulch. The research demonstrated that straw cover in tropical agricultural systems significantly reduced leaching of the herbicide into groundwater, offering an environmental benefit while maintaining herbicidal efficacy .
Toxicological Research
A significant study published in 2023 explored the effects of propisochlor on intestinal barrier function. The research found that the herbicide induced impairment of the intestinal barrier, dysbiosis of gut microbiota, and activation of pyroptosis (a form of programmed cell death) in gut tissues. These findings raise important questions about the safety of propisochlor exposure, particularly for agricultural workers and consumers of treated crops .
Synthesis Innovations
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